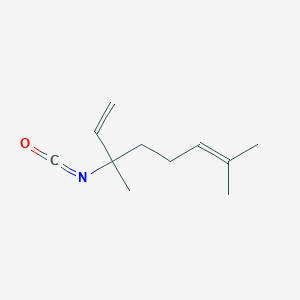
3-Isocyanato-3,7-dimethylocta-1,6-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Isocyanato-3,7-dimethylocta-1,6-diene is an organic compound with the molecular formula C11H17NO. It is characterized by the presence of an isocyanate group (-NCO) attached to a diene structure, which includes two double bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isocyanato-3,7-dimethylocta-1,6-diene typically involves the reaction of 3,7-dimethylocta-1,6-diene with phosgene (COCl2) in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamoyl chloride, which then undergoes elimination to yield the desired isocyanate compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature and pressure, to ensure high yield and purity of the product. Safety measures are also critical due to the toxic nature of phosgene and the reactive isocyanate group .
Análisis De Reacciones Químicas
Types of Reactions
3-Isocyanato-3,7-dimethylocta-1,6-diene undergoes various types of chemical reactions, including:
Addition Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Polymerization: The compound can participate in polymerization reactions to form polyurethanes.
Substitution Reactions: The double bonds in the diene structure can undergo electrophilic addition reactions
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Radicals: Generated by oxidation with manganese (III) acetate, can add to the double bonds.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Polyurethanes: Formed through polymerization reactions
Aplicaciones Científicas De Investigación
3-Isocyanato-3,7-dimethylocta-1,6-diene has several applications in scientific research:
Materials Science: Used in the synthesis of polyurethanes, which are important materials in coatings, foams, and elastomers.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential reactivity with biological molecules, which could lead to new insights in bioconjugation techniques.
Mecanismo De Acción
The mechanism of action of 3-Isocyanato-3,7-dimethylocta-1,6-diene primarily involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, such as amines and alcohols, through the formation of urea and carbamate linkages. The double bonds in the diene structure can also participate in radical addition reactions, leading to the formation of various adducts .
Comparación Con Compuestos Similares
Similar Compounds
3,7-Dimethylocta-1,6-diene: The parent compound without the isocyanate group.
Uniqueness
3-Isocyanato-3,7-dimethylocta-1,6-diene is unique due to the presence of the isocyanate group, which imparts significant reactivity and versatility in chemical synthesis. This makes it a valuable compound for the development of new materials and chemical processes .
Propiedades
Número CAS |
67761-65-3 |
|---|---|
Fórmula molecular |
C11H17NO |
Peso molecular |
179.26 g/mol |
Nombre IUPAC |
3-isocyanato-3,7-dimethylocta-1,6-diene |
InChI |
InChI=1S/C11H17NO/c1-5-11(4,12-9-13)8-6-7-10(2)3/h5,7H,1,6,8H2,2-4H3 |
Clave InChI |
VFCLJIWLHIZEMR-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCCC(C)(C=C)N=C=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![manganese(2+);4-[10,15,20-tris(4-carboxyphenyl)porphyrin-22,24-diid-5-yl]benzoic acid](/img/structure/B14007455.png)
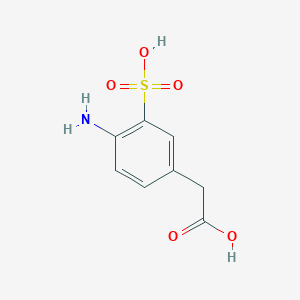
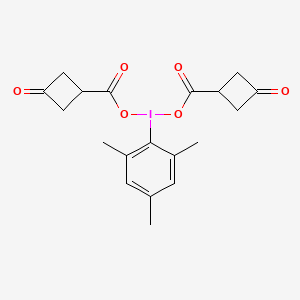
![Dichloro{7-[hydroxy(diphenyl)methyl]-9h-fluoren-2-yl}methanol](/img/structure/B14007470.png)

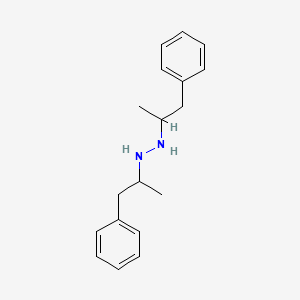
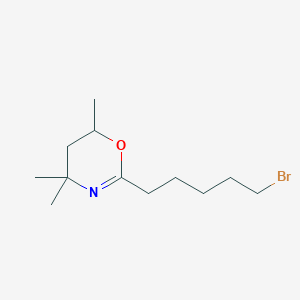

![Ethyl cyano[(E)-(4-nitrophenyl)diazenyl]acetate](/img/structure/B14007510.png)
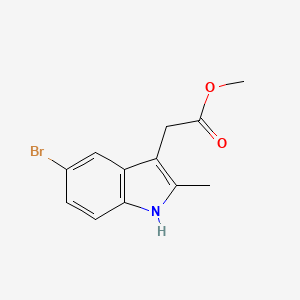
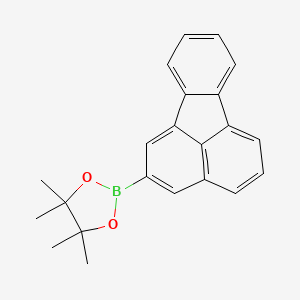
![1-Ethyl-4-[(4-methylphenyl)sulfonyl]benzene](/img/structure/B14007525.png)

